molecular formula C15H18ClNO B11814507 2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one

2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one

Cat. No.: B11814507
M. Wt: 263.76 g/mol
InChI Key: ZPRQKSVYMZPWMV-UHFFFAOYSA-N
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Description

2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one is a chemical compound with a molecular weight of 263.76 g/mol. This compound is characterized by the presence of a piperidin-3-one ring substituted with a 4-chlorophenyl group and a cyclobutyl group. It is known for its unique reactivity and selectivity, making it a valuable asset in various research and development endeavors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzyl cyanide with cyclobutanone in the presence of a base, followed by cyclization with piperidine under acidic conditions. The reaction conditions often involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinone ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidinones or chlorophenyl derivatives.

Scientific Research Applications

2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system under investigation.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine, piperidinone, and their substituted derivatives.

    Cyclobutyl Compounds: Compounds containing the cyclobutyl group, such as cyclobutanone and cyclobutylamine.

    Chlorophenyl Compounds: Compounds with the 4-chlorophenyl group, such as 4-chlorobenzyl alcohol and 4-chlorobenzaldehyde.

Uniqueness

2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one is unique due to its combination of the piperidinone ring, cyclobutyl group, and chlorophenyl group. This unique structure imparts specific reactivity and selectivity, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C15H18ClNO

Molecular Weight

263.76 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)cyclobutyl]piperidin-3-one

InChI

InChI=1S/C15H18ClNO/c16-12-6-4-11(5-7-12)15(8-2-9-15)14-13(18)3-1-10-17-14/h4-7,14,17H,1-3,8-10H2

InChI Key

ZPRQKSVYMZPWMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(NC1)C2(CCC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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